8-Methoxy-5,6,7,8-tetrahydroquinoline
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Overview
Description
8-Methoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic compound belonging to the quinoline family It is characterized by a methoxy group attached to the eighth position of the tetrahydroquinoline ring
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This traditional method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This method synthesizes quinoline derivatives by reacting aniline with α,β-unsaturated aldehydes under acidic conditions.
Catalytic Hydrogenation: The quinoline ring can be hydrogenated to form tetrahydroquinoline derivatives using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production often employs catalytic processes due to their efficiency and scalability. The use of heteropolyacids as catalysts in the Skraup synthesis is one such example .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline or fully hydrogenated to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts like Pd/C and hydrogen gas are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and thiols are used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline and tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Methoxy-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the methoxy group, making it less versatile in certain reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and applications.
2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline: Another methoxy-substituted derivative with distinct reactivity.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
8-methoxy-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h3,5,7,9H,2,4,6H2,1H3 |
InChI Key |
HETIFGHYEZLQEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
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